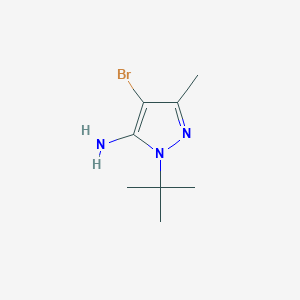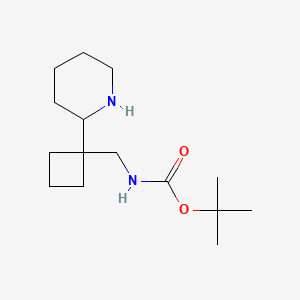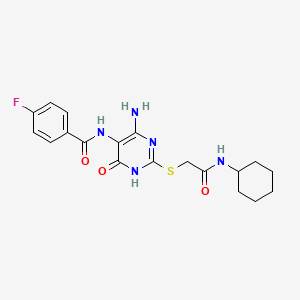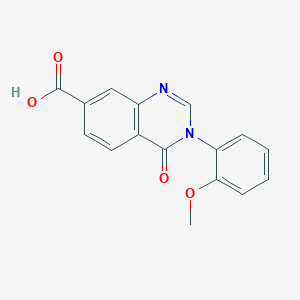
1-(1-Adamantylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .Applications De Recherche Scientifique
1-AMPP has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of amides, esters, and other organic compounds. It has also been used in materials science as a precursor for the synthesis of polymers and other materials. In addition, 1-AMPP has been used in pharmaceuticals as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents.
Mécanisme D'action
The mechanism of action of 1-AMPP is not fully understood, but it is believed to involve the formation of a complex between the 1-AMPP molecule and the target molecule. This complex then facilitates the transfer of electrons between the two molecules, resulting in the desired reaction.
Biochemical and Physiological Effects
1-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an antioxidant. It has also been shown to have anti-inflammatory and antifungal activity. In addition, 1-AMPP has been shown to have a variety of other biological effects, such as the inhibition of cell growth and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-AMPP is a highly versatile compound that has a wide range of uses and applications. It is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 1-AMPP is a highly toxic compound and should be handled with care. In addition, it is important to note that it is not suitable for use in all types of experiments, and it is important to consider the potential risks associated with using 1-AMPP in lab experiments.
Orientations Futures
1-AMPP has a wide range of potential applications in various scientific research fields. In the future, it is expected that 1-AMPP will be used in the development of new drugs and materials, as well as in the development of new methods for the synthesis of organic molecules. In addition, it is expected that 1-AMPP will be used in the development of new methods for the detection and treatment of diseases, as well as in the development of new methods for the synthesis of nanomaterials. Finally, it is expected that 1-AMPP will be used in the development of new methods for the synthesis of polymers and other materials.
Méthodes De Synthèse
1-AMPP can be synthesized through a variety of methods. The most common method involves the reaction of 1-bromopropane with 2-amino-2-methyl-1-propanol (AMP) in the presence of a base, such as sodium hydroxide. This reaction produces 1-AMPP and sodium bromide as byproducts. Other methods of synthesis include the use of organometallic catalysts, such as palladium and copper, and the use of organometallic reagents, such as zinc and lithium.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFLDXBABFMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)


![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)




![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)